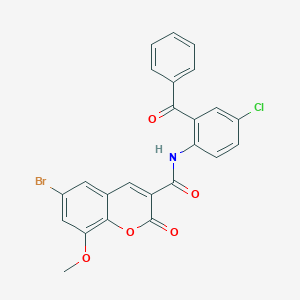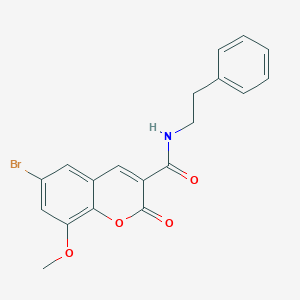
2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide, also known as DCMX, is a sulfonamide compound that has been widely used in scientific research. It has been found to have various applications in the field of biochemistry and pharmacology due to its unique properties and mechanism of action.
作用机制
2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide acts as a competitive antagonist of the TRPV1 ion channel. It binds to the channel and blocks the flow of ions through it, thereby reducing its activity. This leads to a decrease in the perception of pain and inflammation, which makes it a potential therapeutic target for the treatment of these conditions.
Biochemical and Physiological Effects
2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
实验室实验的优点和局限性
One of the main advantages of using 2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide in lab experiments is its selectivity for the TRPV1 ion channel. This allows researchers to study the role of this channel in pain and inflammation without affecting other ion channels. However, one limitation of using 2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide is its relatively low potency compared to other TRPV1 antagonists. This can make it difficult to achieve complete inhibition of the channel in some experiments.
未来方向
There are several future directions for the use of 2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide in scientific research. One potential application is in the development of new drugs for the treatment of pain and inflammation. 2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide could be used as a starting point for the design of more potent and selective TRPV1 antagonists. Another future direction is in the study of other ion channels and receptors that may be targeted by 2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide. This could lead to the discovery of new therapeutic targets for the treatment of various diseases and conditions.
Conclusion
In conclusion, 2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide is a valuable research tool that has been widely used in the study of ion channels and their role in pain and inflammation. Its unique properties and mechanism of action make it a valuable tool for scientific research. While there are some limitations to its use, 2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide has the potential to lead to the development of new drugs and the discovery of new therapeutic targets.
合成方法
2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide can be synthesized by reacting 2,4-dichlorobenzenesulfonyl chloride with cyclohexylamine and ethylamine in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified by recrystallization or chromatography.
科学研究应用
2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide has been widely used as a research tool in various fields of science. It has been found to be particularly useful in the study of ion channels, which are important targets for drug discovery. 2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide has been shown to selectively block the activity of the TRPV1 ion channel, which is involved in pain perception and inflammation. This makes it a valuable tool for studying the role of TRPV1 in these processes.
属性
产品名称 |
2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide |
|---|---|
分子式 |
C15H21Cl2NO2S |
分子量 |
350.3 g/mol |
IUPAC 名称 |
2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H21Cl2NO2S/c1-3-18(12-7-5-4-6-8-12)21(19,20)15-9-11(2)13(16)10-14(15)17/h9-10,12H,3-8H2,1-2H3 |
InChI 键 |
PSAOODWEVDPDGD-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)Cl |
规范 SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)
![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)








![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B288672.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B288673.png)